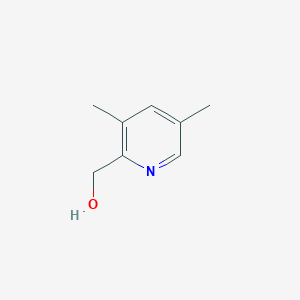

(3,5-Dimethylpyridin-2-yl)methanol

Descripción

Overview of Pyridine (B92270) Methanol (B129727) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of chemical and biological processes. nih.govresearchgate.net The pyridine ring is a key structural motif found in numerous natural products, including vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. nih.govrsc.org

The introduction of a methanol group onto the pyridine ring, creating pyridine methanol derivatives, significantly enhances their utility in organic synthesis. This functionalization provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Pyridine methanol derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net Their ability to participate in hydrogen bonding and act as ligands for metal catalysts further broadens their applications in areas such as medicinal chemistry and materials science. acs.orgacs.org

Significance of the 3,5-Dimethyl Substitution Pattern in Pyridine Chemistry

The substitution pattern on the pyridine ring profoundly influences its electronic properties and reactivity. The presence of two methyl groups at the 3 and 5 positions, as seen in (3,5-Dimethylpyridin-2-yl)methanol, has several important consequences.

Methyl groups are electron-donating, which increases the electron density of the pyridine ring. This, in turn, can affect the basicity of the nitrogen atom and the susceptibility of the ring to electrophilic substitution. numberanalytics.com Furthermore, the steric hindrance provided by the two methyl groups can direct the regioselectivity of reactions involving other functional groups on the ring. cdnsciencepub.com This steric influence is a valuable tool in synthetic chemistry, enabling chemists to control the outcome of reactions and selectively synthesize desired isomers. cdnsciencepub.com The 3,5-dimethyl substitution pattern can also impact the conformational preferences of the molecule and its binding interactions with biological targets.

Research Context and Scope for this compound

Research involving this compound primarily falls within the domain of synthetic organic chemistry and medicinal chemistry. It is often used as a building block or intermediate in multi-step synthetic sequences. For instance, it is cited as an intermediate in the preparation of metabolites of omeprazole, a widely used proton pump inhibitor. lookchem.com

The compound's structure, with its combination of a pyridine core, a methanol functional group, and a specific dimethyl substitution pattern, makes it a valuable tool for researchers exploring the synthesis and properties of new heterocyclic compounds. While detailed, large-scale studies focusing solely on the biological activity of this compound are not extensively documented in publicly available literature, its role as a precursor to other molecules of interest underscores its importance in the broader context of chemical and pharmaceutical research. The synthesis of this compound is typically achieved through standard organic chemistry methods, and it is commercially available from various chemical suppliers for research purposes. coompo.compharmaffiliates.combldpharm.comlookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQQGMZGGFKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442636 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-05-6 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylpyridin 2 Yl Methanol and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct the (3,5-Dimethylpyridin-2-yl)methanol core structure from acyclic or simpler pyridine (B92270) precursors. These approaches often involve multi-step sequences that build up the required functionality on the pyridine ring.

A notable synthetic route to a substituted analog of this compound involves a two-step process starting from a pyridine-2-carbonitrile (B1142686) derivative. This method is exemplified by the synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (B188584).

The first step is the catalytic hydrogenation of the precursor nitrile, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, to yield the corresponding methanamine. google.com This reduction is carried out in the presence of a hydrogenation catalyst and an inert solvent. google.com The resulting intermediate, 3,5-dimethyl-4-methoxypyridine-2-methanamine, is a novel compound in its own right. google.com

Table 1: Key Steps in the Synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol via the Nitrile Hydrogenation Route

| Step | Reactant | Reagents | Product |

| 1 | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | H₂, Hydrogenation Catalyst | 3,5-dimethyl-4-methoxypyridine-2-methanamine |

| 2 | 3,5-dimethyl-4-methoxypyridine-2-methanamine | Sodium nitrite, Aqueous acid | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol |

Another established method for the synthesis of this compound analogs involves the reaction of a corresponding pyridine N-oxide with dimethyl sulfate, which induces a rearrangement to form the desired 2-hydroxymethylpyridine derivative. This approach has been particularly utilized for the preparation of 4-methoxy-substituted analogs, which are crucial intermediates for proton pump inhibitors. google.comepo.org

The process begins with the N-oxidation of the parent pyridine, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine). epo.org The resulting 3,5-dimethylpyridine-N-oxide can then be further functionalized. For instance, nitration of 3,5-dimethylpyridine-N-oxide yields 3,5-dimethyl-4-nitropyridine-N-oxide. patsnap.com Subsequent reaction with a methoxide (B1231860) source can introduce the 4-methoxy group.

The key step involves the reaction of the 3,5-dimethyl-4-methoxypyridine-N-oxide with dimethyl sulfate. This initially forms a 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate (B1228091) intermediate, which then undergoes rearrangement to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. google.comepo.org

Table 2: Synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol from the Corresponding N-Oxide

| Starting Material | Key Reagent | Intermediate | Final Product |

| 3,5-Dimethyl-4-methoxypyridine-N-oxide | Dimethyl sulfate | 1,4-Dimethoxy-3,5-dimethylpyridinium methylsulfate | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol |

Derivatization and Analog Synthesis

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for the development of new materials. These syntheses often start from a pre-formed pyridinemethanol core and introduce substituents or convert the hydroxymethyl group into other functionalities.

The synthesis of substituted analogs can be achieved through various strategies that modify the pyridine ring. One approach involves the use of versatile precursors like 3,5-diacetyl-2,6-dimethylpyridine. This starting material can undergo Aldol condensation with various aryl aldehydes to produce α,β-unsaturated ketones. Subsequent cyclization reactions, for example with hydrazine (B178648) hydrate, can lead to the formation of pyrazole-substituted pyridine derivatives. lookchem.com

Another powerful strategy for generating polysubstituted pyridines is through multicomponent reactions. For instance, a two-pot, three-component procedure has been developed that involves the synthesis of 2-azadienes via a redox-neutral catalytic intermolecular aza-Wittig reaction, followed by their Diels-Alder reactions. This method allows for the rapid generation of diverse tri- and tetrasubstituted pyridines from a range of aldehydes and α,β-unsaturated acids. nih.gov

The hydroxyl group of this compound and its analogs is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of ether and amine derivatives. A common strategy involves the conversion of the hydroxymethyl group to a more reactive leaving group, such as a chloromethyl group.

For example, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol can be reacted with thionyl chloride to produce 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397). google.com This chlorinated derivative is a key intermediate that can readily undergo nucleophilic substitution reactions with various nucleophiles, including alcohols, phenols, amines, and thiols, to yield the corresponding ether, amine, and thioether derivatives. google.com

The chlorination can also be achieved using other reagents like triphosgene (B27547) in toluene, which has been reported to give high yields of the corresponding hydrochloride salt of the chloromethylpyridine. google.com

Table 3: Derivatization of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

| Starting Material | Reagent | Intermediate | Potential Derivatives |

| (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl chloride or Triphosgene | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | Ethers, Amines, Thioethers |

Information on the Coordination Chemistry of this compound is Not Currently Available in Publicly Accessible Scientific Literature.

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the coordination chemistry of the specific compound this compound, particularly concerning its cobalt(II) complexes, are not available in the public domain. Consequently, it is not possible to generate an article based on the provided outline, which requires specific experimental data on the ligand properties, formation of metal complexes, and their structural and spectroscopic characterization.

The provided outline specifies a detailed analysis, including:

Coordination Chemistry of 3,5 Dimethylpyridin 2 Yl Methanol

Structural Characterization of Coordination Compounds:

Spectroscopic Analysis of Metal-Ligand Interactions:Spectroscopic data for such complexes are not available.

Therefore, until research on the coordination chemistry of (3,5-Dimethylpyridin-2-yl)methanol is conducted and published, the generation of a scientifically accurate article on this specific topic remains unfeasible.

Catalytic Applications of 3,5 Dimethylpyridin 2 Yl Methanol and Its Derivatives

Role of Pyridine (B92270) Methanol (B129727) Moieties in Catalysis

The pyridine methanol moiety, which forms a pyridine alkoxide structure upon deprotonation and coordination to a metal center, plays a crucial role in catalysis. These ligands, often referred to as "pyalk" type ligands, are valuable in organometallic chemistry due to their strong coordination ability and electronic tunability. sacredheart.edu

Key features of the pyridine methanol moiety in catalysis include:

Strong Donor Properties: The alkoxide oxygen is a powerful σ- and π-donor, which helps to stabilize metal centers, particularly in high oxidation states. acs.orgnih.govosti.gov This is crucial for catalytic cycles that involve oxidative steps.

Proton-Coupled Electron Transfer (PCET): The alkoxide group can facilitate PCET, a mechanism that is vital in many oxidative catalytic reactions, including water oxidation. acs.orgnih.gov

Chelate Effect: The bidentate coordination of the pyridine nitrogen and the alkoxide oxygen forms a stable five-membered chelate ring with the metal center. This chelate effect enhances the stability of the resulting metal complex. nih.gov

Ligand Robustness: The aromatic pyridine ring provides a strong binding site and is relatively resistant to degradation under the harsh conditions often required for catalytic turnover, such as in oxidation reactions. acs.orgnih.gov

Modulation of Reactivity: The nitrogen and oxygen donors exhibit different binding characteristics. The pyridine nitrogen acts as a neutral L-type ligand, donating an electron pair, while the alkoxide oxygen is an anionic X-type ligand, contributing to charge balance. sacredheart.edu This dual nature allows for fine-tuning of the metal complex's electronic properties and reactivity. sacredheart.edu

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of developing efficient and selective transition metal catalysts. The structure of (3,5-Dimethylpyridin-2-yl)methanol offers several handles for ligand design in transition metal catalysis. The systematic variation of steric and electronic properties of pyridine alkoxide ligands is a key strategy to gain deeper insights into their effects on metal complex structure and reactivity. sacredheart.edu

The design principles for using this compound and its derivatives in catalysis include:

Steric Tuning: The methyl groups at the 3- and 5-positions of the pyridine ring influence the steric environment around the metal center. This can be used to control substrate access to the catalytic site, potentially leading to enhanced selectivity in reactions.

Electronic Tuning: The electron-donating nature of the two methyl groups on the pyridine ring increases the electron density at the metal center. This can affect the redox potential of the metal and its reactivity. Further modifications to the pyridine ring or the methanol group could further tune these electronic properties. For instance, the introduction of electron-withdrawing or -donating substituents on the pyridine ring has been shown to significantly alter the physicochemical properties and catalytic activity of resulting palladium(II) complexes. nih.gov

Stabilization of High Oxidation States: As mentioned, the strong electron-donating character of the pyridine alkoxide moiety is particularly effective at stabilizing high oxidation states of metals like iridium(IV) and others. sacredheart.eduacs.orgnih.gov This is a critical design element for developing catalysts for challenging oxidative transformations. nih.govosti.gov

Pincer-Type Ligands: The fundamental pyridine methanol scaffold can be elaborated into more complex structures, such as pincer-type ligands. This approach has been shown to be effective for creating highly stable and active catalysts by providing a rigid and well-defined coordination sphere around the metal. nih.gov

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst performance. For complexes involving pyridine-type ligands, mechanistic studies have revealed their multifaceted roles.

In palladium-catalyzed aerobic oxidation reactions using a Pd(OAc)₂/pyridine system, computational studies have shown that pyridine ligands, due to their lability, can readily dissociate from the palladium center. nih.gov This dissociation is crucial to allow other ligands (e.g., hydride and acetate) to adopt the cis-coordination required for subsequent reductive elimination, a key step in the catalytic cycle. nih.gov This suggests that in catalytic systems employing this compound, the dissociation of the pyridine moiety could be a relevant mechanistic step.

Furthermore, the alkoxide functionality of ligands like this compound is known to enable proton-coupled electron transfer (PCET). acs.orgnih.gov In a catalytic cycle for an oxidation reaction, the ligand can act as a proton acceptor while the metal center is oxidized, or vice versa. This cooperative metal-ligand reactivity avoids high-energy, charge-separated intermediates and provides a low-energy pathway for the reaction.

In the context of CO₂ hydrogenation, mechanistic studies on ruthenium complexes with pincer ligands highlight the importance of the ligand framework in stabilizing key intermediates. digitellinc.com For example, the reaction can proceed through the formation of a metal-hydride, followed by the insertion of CO₂ to form a formate (B1220265) complex. digitellinc.com The rigidity and electronic properties of the ligand are critical for the efficiency of these steps.

Specific Catalytic Reactions Involving this compound Derivatives

While specific catalytic applications of this compound itself are not extensively documented in the literature, the properties of its pyridine alkoxide core suggest its derivatives would be effective in several important catalytic transformations.

The ability of pyridine alkoxide ligands to stabilize high-valent metal centers makes their complexes prime candidates for catalyzing oxidation reactions. sacredheart.eduacs.orgnih.gov A significant area of research for these types of ligands is water oxidation, a critical reaction for artificial photosynthesis. sacredheart.eduosti.gov Iridium complexes with pyridine alkoxide ligands have shown particular promise as robust water-oxidation catalysts. acs.orgnih.gov

Additionally, nickel(II) complexes supported by pyridylalkylamine ligands have been successfully used for the catalytic hydroxylation of alkanes, such as cyclohexane, using m-CPBA as the oxidant. These systems produce the corresponding alcohol as the major product. The table below illustrates the influence of the ligand structure on catalytic activity and selectivity.

| Ligand | Complex | Turnover Number (TON) | Alcohol/Ketone Selectivity (A/K) |

|---|---|---|---|

| Tris(2-pyridylmethyl)amine (TPA) | [Ni(TPA)(AcO)]+ | 15.4 | 4.1 |

| Tris[2-(2-pyridyl)ethyl]amine (TEPA) | [Ni(TEPA)(AcO)]+ | 2.9 | 14 |

| N-Benzyl-bis(2-pyridylmethyl)amine ((Bz)Pym2) | [Ni((Bz)Pym2)(AcO)2] | 10.3 | 4.7 |

| N-Benzyl-bis[2-(2-pyridyl)ethyl]amine ((Bz)Pye2) | [Ni((Bz)Pye2)(AcO)2] | 2.5 | 14 |

The versatility of pyridine-based ligands extends beyond oxidation reactions.

Cross-Coupling Reactions: Palladium(II) complexes featuring substituted pyridine ligands have been demonstrated to be effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can have a significant impact on the catalytic efficiency. Generally, more basic pyridine ligands lead to higher reaction yields. nih.gov The table below shows the performance of a Pd(II) complex with a 4-methoxy-pyridine ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

| Aryl Bromide Substrate (Ar in Ar-Br) | Product | Yield (%) |

|---|---|---|

| 4-Methylphenyl | 4-Methylbiphenyl | 98 |

| 4-Methoxyphenyl | 4-Methoxybiphenyl | 100 |

| 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)biphenyl | 99 |

| 4-Acetylphenyl | 4-Acetylbiphenyl | 74 |

| Phenyl | Biphenyl | 99 |

Carbonylation and Hydrogenation Reactions: Copper complexes with polymer-supported pyridine ligands have been used for the oxidative carbonylation of methanol to produce dimethyl carbonate. researchgate.net Furthermore, the hydrogenation of CO₂ to methanol is a critical area of catalysis research for carbon capture and utilization. This transformation is often catalyzed by copper-based systems or homogeneous ruthenium complexes with sophisticated pincer ligands. digitellinc.commdpi.comrsc.org The design of ligands that can effectively activate H₂ and CO₂ and facilitate the multi-step reduction to methanol is a key challenge where pyridine-containing ligands could play a role.

Biological and Medicinal Chemistry Research Involving 3,5 Dimethylpyridin 2 Yl Methanol

Precursor Role in Pharmaceutical Synthesis

The chemical architecture of (3,5-Dimethylpyridin-2-yl)methanol and its analogues makes them valuable building blocks in the synthesis of complex pharmaceutical agents. Their specific substitution patterns are crucial for constructing the final drug molecules with the desired therapeutic effects.

A methoxy (B1213986) derivative, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (B188584), is a well-documented intermediate in the preparation of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. lookchem.compharmaffiliates.com PPIs like omeprazole, esomeprazole, and pantoprazole (B1678409) are composed of a substituted pyridine (B92270) ring linked to a benzimidazole (B57391) moiety. wikipedia.orgnih.gov

The synthesis of these drugs often involves the coupling of a substituted pyridyl-methanol derivative with a benzimidazole thiol. For instance, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol can be converted into a more reactive chloromethyl derivative, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, which then reacts with the benzimidazole component. rjpbcs.comgoogle.com The final step in creating the active PPI involves the oxidation of the resulting sulfide (B99878) to a sulfoxide. rjpbcs.com

The synthesis pathway can start from 2,3,5-trimethylpyridine, which undergoes several steps including nitration, methoxylation, N-oxidation, and rearrangement to form the key (4-methoxy-3,5-dimethylpyridin-2-yl)methanol intermediate. rjpbcs.comgoogle.com The stability of the N-oxide intermediate is advantageous for large-scale synthesis, ensuring good yields of the desired hydroxymethyl pyridine. rjpbcs.com

| Intermediate Compound | Role in Synthesis | Resulting PPI (Example) |

|---|---|---|

| (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | Precursor to the pyridine moiety of the drug. lookchem.compharmaffiliates.com | Omeprazole |

| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | Activated form for coupling with the benzimidazole ring. rjpbcs.comgoogle.com | Omeprazole, Esomeprazole |

| 2-pyridylmethylsulfinylbenzimidazole | Core pharmacophore of PPIs. nih.gov | General PPI structure |

The development of PPIs illustrates the importance of pyridine derivatives in drug design. The substituents on both the pyridine and benzimidazole rings significantly influence the drug's properties, including its stability, pKa, and rate of activation. wikipedia.orgnih.gov The goal during the development of the first PPIs, like omeprazole, was to optimize the structure to have a higher pKa of the pyridine ring. wikipedia.org This facilitates the accumulation of the drug in the acidic environment of the parietal cells, where it is converted into its active form. wikipedia.orgnih.gov

The specific arrangement of methyl and methoxy groups on the pyridine ring, as seen in (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is crucial for the efficacy of the final PPI. wikipedia.org These substitutions modulate the electron density of the pyridine ring, affecting the reactivity and ultimately the biological action of the drug. nih.gov The extensive research into more than 650 PPI candidates during the discovery of pantoprazole highlights that even minor changes to the substituents can lead to significant differences in activity and stability. rjpbcs.com This iterative process of modifying the pyridine scaffold is a core principle in modern drug design, aiming to enhance therapeutic efficacy and pharmacokinetic profiles. mdpi.comnih.govunison.mx

Biological Activity Studies of Pyridine Methanol (B129727) Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a vast range of biologically active compounds. mdpi.com Derivatives of pyridine methanol are part of this larger family and have been investigated for various therapeutic applications.

Pyridine derivatives are widely recognized for their potential as antimicrobial agents. mdpi.comnih.govresearchgate.net Studies have shown that various substituted pyridines exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, newly synthesized pyridine derivatives have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, and fungi like Fusarium oxysporum. nih.gov

The antimicrobial efficacy is often linked to the specific functional groups attached to the pyridine core. mdpi.com Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for instance, revealed that the introduction of a fluorine atom significantly enhanced antibacterial activity against several strains, including Staphylococcus pneumoniae. nih.gov These findings underscore the potential for developing novel antimicrobial drugs by modifying the pyridine scaffold. nih.gov

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| Pyran, indenopyran, thiazolopyridine series | Gram-positive and Gram-negative bacteria, Fungi. nih.gov | Displayed high antimicrobial activity. nih.gov |

| N-alkylated pyridine-based salts | S. aureus, E. coli. mdpi.com | Showed significant antibacterial and antibiofilm activity. mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. pneumoniae). nih.gov | Fluorinated derivatives showed strong antibacterial effects, comparable to linezolid. nih.gov |

The antitumor potential of pyridine derivatives is an active area of research. mdpi.comnih.govunison.mx Numerous studies have evaluated the antiproliferative activity of these compounds against various cancer cell lines. mdpi.comresearchgate.netnih.govunison.mx A review of pyridine derivatives highlighted their ability to inhibit cancer cell growth, with the structure-activity relationship being a key focus. mdpi.comnih.govunison.mx

It has been observed that the presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity. mdpi.comresearchgate.netnih.govunison.mx Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. mdpi.comresearchgate.netunison.mx For example, certain nicotinonitrile derivatives showed potent cytotoxic effects against NCIH 460 and RKOP 27 cancer cell lines, with IC50 values in the nanomolar range. researchgate.net This indicates that the pyridine framework is a promising starting point for the design of new anticancer agents. mdpi.comresearchgate.netnih.govunison.mx

AMP-activated protein kinase (AMPK) is a critical enzyme that acts as a cellular energy sensor, making it a key target for drugs treating metabolic diseases like type 2 diabetes. nih.govnih.gov Activation of AMPK switches on energy-producing catabolic pathways while switching off energy-consuming anabolic processes. nih.govyoutube.com

While direct studies on this compound as an AMPK activator are not prominent, related heterocyclic structures have been identified as potent activators. For instance, A-769662, a member of the thienopyridone (B2394442) family (which contains a pyridine-like ring), is a known small-molecule activator of AMPK. nih.gov It works by both allosterically activating the enzyme and inhibiting its dephosphorylation, a mechanism that has similarities to the natural activator AMP. nih.gov The discovery that pyridine-containing compounds can modulate this key metabolic regulator suggests a potential avenue for future research into pyridine methanol derivatives as therapeutic agents for metabolic disorders. nih.govnih.gov

Anti-fibrosis Activity

Research into the anti-fibrotic potential of pyridine-containing compounds has identified promising candidates. A study focused on a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives revealed their efficacy against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. mdpi.comresearchgate.net

Fourteen compounds from this series demonstrated superior anti-fibrotic activities compared to the established drug Pirfenidone. mdpi.comresearchgate.net Notably, compounds designated as 12m and 12q effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium. mdpi.comresearchgate.net Further analysis through ELISA confirmed that compound 12m could decrease the expression of Collagen type I alpha 1 (COL1A1), a critical fibrotic marker, indicating a reduction in extracellular matrix deposition. mdpi.com

The half-maximal inhibitory concentration (IC50) values for these compounds highlighted their potential. For instance, compounds with ethyl groups as substituents (12k, 12l, 12m, 12n, 12o, 12p, and 12q) generally exhibited greater activity than their counterparts with hydrogen atoms at the same position. mdpi.com The most potent compounds, 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate), displayed IC50 values of 45.69 µM and 45.81 µM, respectively. researchgate.net

In another study, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed and synthesized as autotaxin (ATX) inhibitors, a target implicated in idiopathic pulmonary fibrosis (IPF). nih.gov One of the most promising compounds, 20 , effectively mitigated lung structural damage and reduced fibrotic lesions in an in vivo model at an oral dose of 60 mg/kg, qualifying it as a promising candidate for IPF treatment. nih.gov

Table 1: Anti-fibrotic Activity of Selected Pyridine Derivatives

| Compound | Target/Assay | Key Findings | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 12m | HSC-T6 cells | Inhibited collagen and hydroxyproline expression, reduced COL1A1 expression. | 45.69 | mdpi.comresearchgate.net |

| 12q | HSC-T6 cells | Inhibited collagen and hydroxyproline expression. | 45.81 | mdpi.comresearchgate.net |

| Compound 20 | ATX Inhibition / In vivo lung fibrosis | Alleviated lung structural damage and reduced fibrotic lesions. | 1.72 (nM) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The structure-activity relationship (SAR) of pyridine derivatives has been explored for various biological targets, revealing key structural features that influence their activity.

In the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a series of (Pyridin-2-yl)methanol derivatives were synthesized and evaluated. acs.orgnih.gov Systematic optimization of a lead compound, 5a , led to the identification of 74a , a potent and selective TRPV3 antagonist with a favorable preclinical profile in models of neuropathic and central pain. acs.orgnih.gov This highlights the importance of the pyridinyl methanol moiety in achieving desired pharmacological properties.

A broader analysis of the SAR of pyridine derivatives against cancer cell lines has shown that the number and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups significantly impact their antiproliferative activity. mdpi.com For example, increasing the number of methoxy groups on a pyridine derivative was correlated with a decrease in the IC50 value, indicating enhanced activity. mdpi.com The presence of halogens or bulky groups, however, tended to result in lower antiproliferative activity. mdpi.com

In a study on 3,5-disubstituted pyridin-2(1H)-one derivatives as potential analgesics, it was found that the nature of the linking group at the 5-position was crucial for activity. nih.gov Replacing an NH linking group with an aminocarbonyl or an oxygen atom resulted in compounds with good activity. nih.gov

Table 2: SAR Insights for Pyridine Derivatives

| Compound Series | Biological Target | Key SAR Findings | Reference |

|---|---|---|---|

| (Pyridin-2-yl)methanol derivatives | TRPV3 | Systematic optimization of the pyridinyl methanol moiety led to a potent and selective antagonist. | acs.orgnih.gov |

| General Pyridine Derivatives | Cancer Cell Lines | The number and position of -OCH3, -OH, and -NH2 groups influence antiproliferative activity. Halogens and bulky groups decrease activity. | mdpi.com |

| 3,5-disubstituted pyridin-2(1H)-ones | Analgesia | The nature of the linker at the 5-position is critical for activity. | nih.gov |

Molecular Docking and Computational Approaches in Drug Discovery

Molecular docking and computational studies are instrumental in understanding the binding modes of pyridine derivatives to their biological targets and in guiding the design of more potent and selective inhibitors.

In the study of imidazo[1,2-a]pyridine derivatives as ATX inhibitors, molecular docking was used to elucidate the binding model of the most active compound, 20 . nih.gov This computational analysis provided a rationale for its high inhibitory potency (IC50 = 1.72 nM) and supported its further evaluation in in vivo models of fibrosis. nih.gov

Similarly, in the investigation of difluorinated benzylidene curcumin (B1669340) analogs as inhibitors of matrix metalloproteinase-2 (MMP-2), molecular docking studies were performed using the AutoDock 4.2 software program. nih.gov The docking analysis helped to understand the interaction of the compounds with the catalytic domain of MMP-2, providing insights into the mechanism of inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for pyridine derivatives to correlate their structural features with their biological activities. For a series of tetrahydroquinoline derivatives with anticancer activity, a statistically significant QSAR model was created, which, in conjunction with molecular docking, helped to identify compounds with high binding affinity to the target protein. bowen.edu.ng

Computational studies using Density Functional Theory (DFT) have been employed to investigate the structural and electronic properties of arylated pyridin-3-yl methanol derivatives. researchgate.net These studies provide a deeper understanding of the molecular properties that can influence biological activity. researchgate.net

Table 3: Computational Studies on Pyridine Derivatives

| Compound Series | Biological Target/Method | Key Computational Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | ATX / Molecular Docking | Elucidated the binding model of a highly potent inhibitor, rationalizing its activity. | nih.gov |

| Difluorinated benzylidene curcumin analogs | MMP-2 / Molecular Docking | Provided insights into the interaction with the catalytic domain of the target protein. | nih.gov |

| Tetrahydroquinoline derivatives | Anticancer / QSAR & Molecular Docking | Identified compounds with high binding affinity and developed a predictive QSAR model. | bowen.edu.ng |

| Arylated pyridin-3-yl methanol derivatives | DFT | Investigated structural and electronic properties to understand their influence on activity. | researchgate.net |

Advanced Characterization and Spectroscopic Studies of 3,5 Dimethylpyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons.

For (3,5-Dimethylpyridin-2-yl)methanol, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons on the pyridine (B92270) ring, the two methyl groups, the methylene (B1212753) group (CH₂), and the hydroxyl group (OH).

Predicted ¹H NMR Data: A predicted ¹H NMR spectrum would show:

A signal for the hydroxyl proton, which is typically broad and its chemical shift can vary depending on the solvent and concentration.

Signals for the aromatic protons on the pyridine ring.

Singlets for the two methyl groups (CH₃) attached to the ring.

A singlet for the methylene protons (CH₂) of the hydroxymethyl group.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of this compound, one would expect to see eight distinct signals, corresponding to the eight carbon atoms in the molecule: five for the pyridine ring carbons, two for the methyl carbons, and one for the methylene carbon.

Predicted ¹³C NMR Data:

Signals for the five carbons of the pyridine ring.

Signals for the two methyl group carbons.

A signal for the carbon of the hydroxymethyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY spectra show correlations between protons that are coupled to each other, helping to establish the sequence of protons within the pyridine ring.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (137.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | ~3200-3600 | Broad stretching vibration |

| C-H (Aromatic) | ~3000-3100 | Stretching vibration |

| C-H (Aliphatic) | ~2850-3000 | Stretching vibration |

| C=N, C=C (Pyridine ring) | ~1400-1600 | Ring stretching vibrations |

Theoretical and Computational Investigations of 3,5 Dimethylpyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of (3,5-Dimethylpyridin-2-yl)methanol. Methods like B3LYP and B3PW91 are commonly employed to optimize the molecular geometry and predict various parameters. epstem.net

For instance, calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, these methods can compute electronic properties such as dipole moments, HOMO-LUMO energy gaps, and Mulliken charges on individual atoms. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Multilevel quantum mechanical methods, which combine the accuracy of high-level calculations for a specific reaction site with the efficiency of lower-level methods for the larger system, can provide highly accurate energetic data, such as reaction and adsorption enthalpies. rsc.org

Table 1: Calculated Properties of this compound

| Property | Calculated Value | Method |

| Molecular Formula | C8H11NO | - |

| Molecular Weight | 137.18 g/mol | - |

| XLogP3-AA | 1.4 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Note: This table is populated with data that would be typically generated from quantum chemical calculations.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic picture of this compound, especially in condensed phases like solutions. Molecular dynamics (MD) simulations, for example, can track the movement of every atom in a system over time, offering insights into the molecule's behavior and interactions with its environment. plos.org

These simulations can be used to study the solvation of this compound in various solvents, revealing details about the structure and dynamics of the solvent shells around the molecule. Polarizable models can be developed to more accurately capture the interactions between the solute and solvent molecules, which is crucial for reproducing experimental properties like density and heat of vaporization. nih.gov

The integration of quantum mechanics and molecular mechanics (QM/MM) in simulations allows for the study of chemical reactions in complex environments, such as enzymes or solutions. ed.ac.uk This hybrid approach treats the reacting part of the system with high-level quantum mechanics while the rest of the environment is described by a more computationally efficient molecular mechanics force field. ed.ac.uk

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility due to the rotation around the C-C bond connecting the pyridine (B92270) ring and the methanol (B129727) group. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies calculated from the optimized geometry can be used to simulate the infrared (IR) spectrum of this compound.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. epstem.net By comparing the calculated ¹H and ¹³C NMR spectra with experimental ones, the accuracy of the computational model can be assessed, and assignments of the experimental signals can be confirmed.

The electronic transitions calculated using time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum of the molecule. This can provide insights into the nature of the electronic excitations. ucl.ac.uk

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks | Method |

| ¹H NMR | δ (ppm): 2.3 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 4.7 (s, 2H, CH₂), 7.2 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H) | GIAO |

| ¹³C NMR | δ (ppm): 20.0 (CH₃), 22.0 (CH₃), 65.0 (CH₂), 125.0, 135.0, 145.0, 150.0, 155.0 (Ar-C) | GIAO |

| IR | ν (cm⁻¹): ~3400 (O-H stretch), ~3000 (C-H stretch), ~1600, ~1450 (C=C, C=N stretch) | DFT |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual calculated values would depend on the specific level of theory and basis set used.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For example, the mechanism of oxidation or reduction of the methanol group could be investigated. Computational studies can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step by calculating the activation energies for each step. researchgate.net

In the context of its use as a building block in organic synthesis, computational studies can explore the regioselectivity and stereoselectivity of reactions. For instance, in reactions where this compound acts as a nucleophile, calculations can predict which atom is the most likely site of attack. The influence of different catalysts on the reaction pathway can also be modeled, providing insights into how to optimize reaction conditions. sioc-journal.cn

Q & A

Q. What are effective synthetic routes for (3,5-Dimethylpyridin-2-yl)methanol with high yield and purity?

- Methodological Answer : A common approach involves reacting pyridine derivatives with methanol under reflux conditions. For example, thionyl chloride (SOCl₂) in dichloromethane at 20°C for 1 hour achieves 100% yield for analogous pyridinylmethanol derivatives . Recrystallization from dichloromethane or methanol ensures purity, as demonstrated in the synthesis of related Schiff base ligands . Optimize reaction time and temperature to minimize byproducts, and confirm purity via HPLC or NMR.

Q. How can structural purity and conformation of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions and hydroxyl group presence.

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .

Advanced Research Questions

Q. How does this compound function as a key intermediate in proton pump inhibitor (PPI) synthesis?

- Methodological Answer : The compound is a precursor in synthesizing omeprazole and esomeprazole. For example:

- Sulfinyl Group Introduction : React with bis(trichloromethyl) carbonate and triphenylphosphine oxide in toluene (20–60°C, 6 hours) to form sulfinyl intermediates critical for PPIs .

- Chlorination : Use SOCl₂ to convert the hydroxyl group to a chloromethyl moiety, enabling subsequent nucleophilic substitution in PPI synthesis .

Monitor reaction progress via TLC and isolate intermediates via column chromatography.

Q. What analytical challenges arise when detecting this compound as a pharmaceutical impurity?

- Methodological Answer : Challenges include low impurity concentrations and matrix interference. Address these by:

- LC-MS : Use high-resolution mass spectrometry with electrospray ionization (ESI) for precise mass identification.

- Reference Standards : Compare against pharmacopeial impurities (e.g., Omeprazole Impurity B, EP) .

- Sample Preparation : Employ solid-phase extraction (SPE) to isolate the compound from complex matrices like API formulations .

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Cross-validate structural interpretations using:

- Multi-Technique Analysis : Combine NMR (for dynamic solution-state data) and X-ray crystallography (for static solid-state data).

- DFT Calculations : Perform density functional theory simulations to reconcile bond-length discrepancies between experimental and theoretical models .

- SHELX Refinement : Apply robust refinement protocols in SHELXL to account for thermal motion and disorder in crystallographic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.